N-(4-chlorophenyl)-2-nitrobenzamide
Overview
Description
“N-(4-chlorophenyl)-2-nitrobenzamide” is a chemical compound. However, there is limited information available about this specific compound12.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “N-(4-chlorophenyl)-2-nitrobenzamide”. However, chemical reactions of similar compounds have been reported5.
Scientific Research Applications
Applications in Parasitic Diseases
N-(4-chlorophenyl)-2-nitrobenzamide derivatives have been explored for their potential in combating parasitic diseases. For instance, a study found that certain halo-nitrobenzamides, particularly 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, showed significant activity against Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. These compounds demonstrated inhibitory potency at low micromolar concentrations and were selective towards the parasite over malaria and mammalian cells (Hwang et al., 2010).
Material Science Applications
In material science, N-(4-chlorophenyl)-2-nitrobenzamide compounds have been used to synthesize and characterize nickel (II) and copper (II) complexes. These complexes showed enhanced antibacterial activity compared to their ligand counterparts, indicating a potential application in the development of antibacterial agents (Saeed et al., 2010).
Diabetes Treatment Research
Research has also been conducted on derivatives of N-(4-chlorophenyl)-2-nitrobenzamide for their potential use in treating diabetes. A series of derivatives were synthesized and assessed for their in vitro antidiabetic activity, with one compound showing significant inhibitory activity against α-glucosidase and α-amylase enzymes. Molecular docking and dynamic simulation studies further supported the potential of these compounds as antidiabetic agents, offering insights into their inhibitory mechanism and stability in the binding site of target proteins (Thakral et al., 2020).
Crystallography and Structural Chemistry
The compound has also been a subject of interest in crystallography and structural chemistry. Studies involving X-ray diffraction methods have provided detailed insights into the stereochemistry and molecular structure of certain N-(4-chlorophenyl)-2-nitrobenzamide derivatives. This knowledge is crucial for understanding the compound's interactions and stability, which can be applied in various scientific and industrial applications (Samimi, 2016).
Safety And Hazards
Future Directions
There is limited information available on the future directions of “N-(4-chlorophenyl)-2-nitrobenzamide”. However, research on similar compounds suggests potential in various biological activities121314.
Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemistry professional is recommended.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCENMAGLUPDPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351274 | |
Record name | N-(4-chlorophenyl)-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-nitrobenzamide | |
CAS RN |
41562-57-6 | |
Record name | N-(4-chlorophenyl)-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.